molecular formula C20H20ClN3O4 B4891341 N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide

N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide

Cat. No. B4891341
M. Wt: 401.8 g/mol
InChI Key: VKKNSOOOMVLIPX-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide, also known as CTK7A, is a quinolinecarboxamide compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, which have explored its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to act as an inhibitor of the enzyme protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of CK2 by N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide can inhibit the growth of cancer cells, induce cell death, and inhibit the activity of CK2. In vivo studies have shown that N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide can inhibit tumor growth and reduce metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide in lab experiments is its specificity for CK2 inhibition. This allows for more targeted and controlled studies of CK2 activity and its role in cellular processes. However, one limitation of N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide is its relatively low potency compared to other CK2 inhibitors, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide. Another area of interest is the exploration of the potential therapeutic applications of N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide and its effects on cellular processes.

Synthesis Methods

The synthesis method for N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide involves the reaction of 4-chloro-3-nitroaniline with 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methanol and hydrochloric acid to yield N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various studies, which have explored its mechanism of action, biochemical and physiological effects, and future directions for research.

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-12-11-20(2,3)23(17-8-6-14(28-4)10-15(12)17)19(25)22-13-5-7-16(21)18(9-13)24(26)27/h5-11H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKNSOOOMVLIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide

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